2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol
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Overview
Description
2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol is a compound that features a thiophene ring attached to a cyclohexanol structure through an amino linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Amination: The thiophene derivative is then reacted with an appropriate amine to introduce the amino group.
Cyclohexanol Formation:
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the cyclohexanol moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler compound with a similar sulfur-containing ring structure.
Cyclohexanol: A compound with a similar cyclohexanol moiety but lacking the thiophene ring.
2-((Thiophen-2-ylmethyl)amino)ethanol: A compound with a similar structure but with an ethanol moiety instead of cyclohexanol.
Uniqueness
2-((Thiophen-2-ylmethyl)amino)cyclohexan-1-ol is unique due to the combination of the thiophene ring and the cyclohexanol moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds .
Properties
Molecular Formula |
C11H17NOS |
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Molecular Weight |
211.33 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H17NOS/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h3-4,7,10-13H,1-2,5-6,8H2 |
InChI Key |
BZJVCXVEQUFZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CS2)O |
Origin of Product |
United States |
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